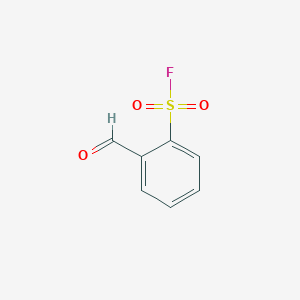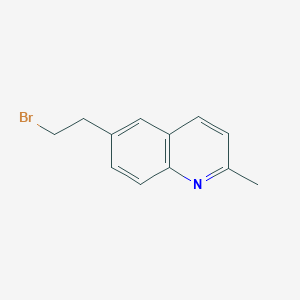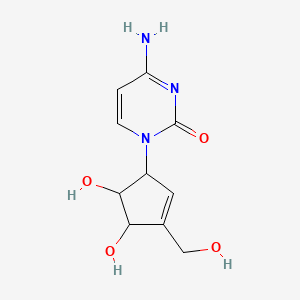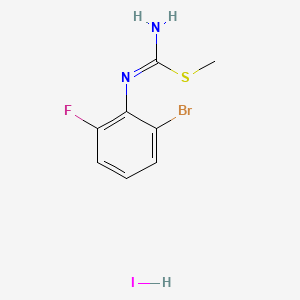
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with significant potential in various fields of chemistry and pharmacology. The compound features a 6-methyl substitution on the indane ring, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methylindanone.
Reduction: The carbonyl group of 6-methylindanone is reduced to form 6-methylindan-1-ol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group of 6-methylindan-1-ol is then converted to an amine group through a reductive amination process. This step involves the use of an amine source (e.g., ammonia or an amine) and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, or alkyl halides in the presence of a base or catalyst.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Applications De Recherche Scientifique
(S)-6-Methyl-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, or cellular metabolism.
Comparaison Avec Des Composés Similaires
®-6-Methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
6-Methyl-2,3-dihydro-1H-inden-1-ol: The alcohol precursor used in the synthesis of the amine.
6-Methylindanone: The starting material for the synthesis.
Uniqueness: (S)-6-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Numéro CAS |
1228556-63-5 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(1S)-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m0/s1 |
Clé InChI |
FMQGLSSKBZCURE-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC2=C(CC[C@@H]2N)C=C1 |
SMILES canonique |
CC1=CC2=C(CCC2N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)



![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)





![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)
